(R)-benzyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate
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Overview
Description
®-benzyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate is a chiral compound featuring a pyrrolidine ring, a benzyl group, and a hydroxyethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-benzyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from cyclic or acyclic precursors.
Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with the pyrrolidine derivative.
Addition of the Hydroxyethyl Group: The hydroxyethyl group can be added through a nucleophilic addition reaction, where an appropriate hydroxyethylating agent reacts with the pyrrolidine derivative.
Industrial Production Methods
Industrial production of ®-benzyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted organic synthesis (MAOS) can be employed to enhance synthetic efficiency .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and benzyl halides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
®-benzyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of ®-benzyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The hydroxyethyl group can participate in hydrogen bonding, enhancing the compound’s affinity for its targets .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A five-membered lactam with diverse biological activities.
Pyrrolidinone Derivatives: Known for their antimicrobial, anti-inflammatory, and anticancer properties.
Pyrrolizines: Compounds with a fused pyrrolidine ring, exhibiting various biological activities.
Uniqueness
®-benzyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate is unique due to its specific chiral configuration and the presence of both benzyl and hydroxyethyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C14H19NO3 |
---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
benzyl (3R)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H19NO3/c16-9-7-12-6-8-15(10-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12,16H,6-11H2/t12-/m1/s1 |
InChI Key |
XLFQYNRXWHHTIK-GFCCVEGCSA-N |
Isomeric SMILES |
C1CN(C[C@H]1CCO)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CN(CC1CCO)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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